ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.273. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationship and Molecular Mechanisms
Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate derivatives have been investigated for their potential in overcoming drug resistance in cancer therapy. Analogs of this compound, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1), have shown promise in mitigating drug resistance and synergizing with various cancer treatments in leukemia cells, suggesting a role in the development of anticancer agents targeting drug-resistant cancers (S. Das et al., 2009).
Crystal Structure and Conformational Analysis
Studies on the crystal structures and molecular conformations of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have provided insights into their chemical behavior and potential applications. For example, the crystal structures and Hirshfeld surface analysis of various derivatives reveal differences in interplanar angles and distances between carbonyl oxygen atoms, contributing to our understanding of their structural characteristics and reactivity (L. Gomes et al., 2019).
Synthesis and Chemical Reactivity
Efficient synthesis methods for densely functionalized 4H-chromene derivatives, including those derived from this compound, have been developed. These methods involve one-pot, atom-economical reactions that yield medicinally promising compounds, showcasing the versatility of these chromene derivatives in organic synthesis (Muthusamy Boominathan et al., 2011).
Antimicrobial Applications
Ethyl 2-oxo-2H-chromene-3-carboxylate complexes have demonstrated antibacterial activity against various human pathogenic bacteria, suggesting potential applications in addressing wound infections and other bacterial diseases. Studies indicate that certain metal complexes of this compound show promising antibacterial effects, particularly against Staphylococcus aureus (Ashraf S. Hassan, 2014).
Photoluminescence Properties
Research into the photoluminescence properties of ethyl coumarin-3-carboxylate derivatives, including ethyl 2-oxo-2H-chromene-3-carboxylate, has revealed their potential for applications in materials science. The introduction of electron-donor groups at specific positions can enhance their absorption and emission properties, making them suitable for use in optoelectronic devices (Song et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .
Mode of Action
It is suggested that the compound may interact with its targets, possibly erk1/2, leading to inhibition of the map kinase pathway . This interaction and resulting changes could potentially contribute to its antineoplastic activity.
Biochemical Pathways
The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . The MAP kinase pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stimuli. Inhibition of this pathway could lead to downstream effects such as reduced cell proliferation, which is a desirable outcome in the context of antineoplastic activity.
Result of Action
Given its potential antineoplastic activity, it may result in reduced cell proliferation, particularly in cancer cells .
Properties
IUPAC Name |
ethyl 2-oxo-8-prop-2-enylchromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-3-6-10-7-5-8-11-9-12(14(16)18-4-2)15(17)19-13(10)11/h3,5,7-9H,1,4,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDDEPOKLBWTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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